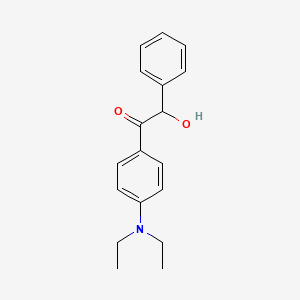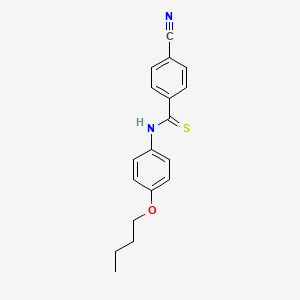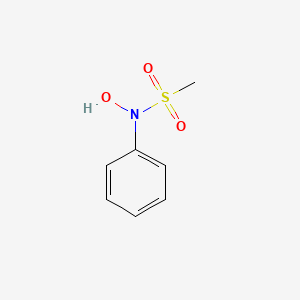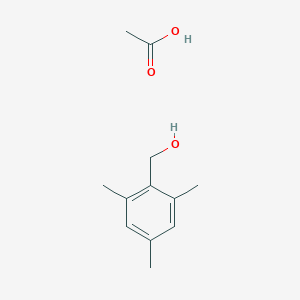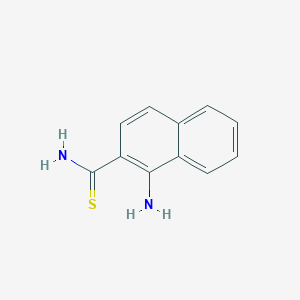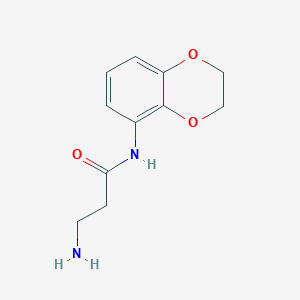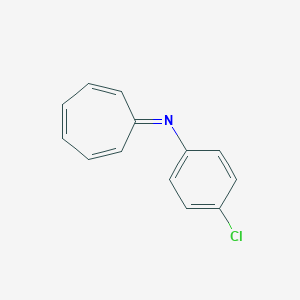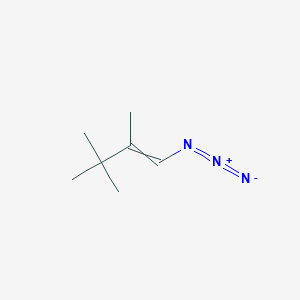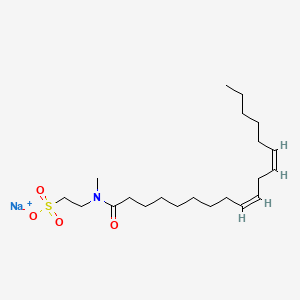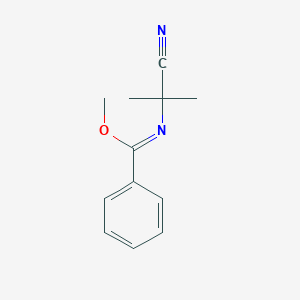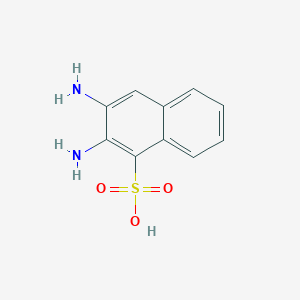![molecular formula C12H13Cl2NS2 B14513313 2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate CAS No. 62603-97-8](/img/structure/B14513313.png)
2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate is an organic compound that contains both chlorine and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate typically involves the reaction of 2-chloroprop-2-en-1-yl chloride with 2-(4-chlorophenyl)ethylamine in the presence of a base. The reaction proceeds through the formation of an intermediate isothiouronium salt, which is then treated with a mixture of hydrazine hydrate and alkali to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroprop-2-en-1-yl phenyl sulfone: Similar in structure but contains a sulfone group instead of a carbamodithioate group.
Bis(2-chloroprop-2-en-1-yl)sulfide: Contains two chloropropenyl groups and a sulfide linkage.
2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride: Contains a similar chloropropyl group but differs in the amine functionality.
Uniqueness
2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate is unique due to its combination of chloropropenyl and carbamodithioate functionalities. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
62603-97-8 |
|---|---|
Formule moléculaire |
C12H13Cl2NS2 |
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
2-chloroprop-2-enyl N-[2-(4-chlorophenyl)ethyl]carbamodithioate |
InChI |
InChI=1S/C12H13Cl2NS2/c1-9(13)8-17-12(16)15-7-6-10-2-4-11(14)5-3-10/h2-5H,1,6-8H2,(H,15,16) |
Clé InChI |
YPUUPLPHYQRBCC-UHFFFAOYSA-N |
SMILES canonique |
C=C(CSC(=S)NCCC1=CC=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



